ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate
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Description
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Nahlé et al. (2021) investigated novel triazole derivatives, including compounds closely related to ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate, as ecological corrosion inhibitors for mild steel in acidic environments. These inhibitors, specifically [Tria-CO2Et], showed high inhibition performance, achieving an efficiency of 95.3% at a concentration of 1.0 × 10^−3 M. This research highlights the compound's potential in protecting metal surfaces against corrosion, leveraging both experimental and theoretical approaches to understand the mechanisms of action (Nahlé et al., 2021).
Anticancer and Anti-inflammatory Activities
Another realm of application is seen in the synthesis and biological evaluation of derivatives for potential anticancer and anti-inflammatory effects. Rahmouni et al. (2016) synthesized a novel series of derivatives and evaluated them for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, an enzyme associated with inflammation and cancer. This study demonstrates the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).
Molecular Docking and Spectroscopic Analysis
El-Azab et al. (2016) focused on the spectroscopic analysis and molecular docking studies of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, a compound with structural similarities, to investigate its inhibitory activity against pyrrole inhibitor. This research underscores the utility of such compounds in computational drug discovery, providing insights into their binding affinities and interaction mechanisms with biological targets (El-Azab et al., 2016).
Synthesis and Biological Activities
The synthesis and investigation of biological activities of ethyl 2-(2-pyridylacetate) derivatives containing various heterocyclic moieties, as reported by Szulczyk et al. (2017), extend the compound's application into antimicrobial and antiviral domains. These studies highlight the potential of such compounds in addressing various microbial infections and diseases (Szulczyk et al., 2017).
Properties
IUPAC Name |
ethyl 2-[(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-14(23)12-18-16(24)15-17(21-10-6-7-11-21)22(20-19-15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENGJHUMLMWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.